Chloroquine as the Universal In Vitro β-Hematin Inhibition Benchmark: IC50 0.18 ± 0.03 μM in Chloroquine-Sensitive P. berghei ANKA Screening
Chloroquine maintains its position as the universal positive control in β-hematin (hemozoin) formation inhibition assays, providing a quantifiable benchmark for evaluating novel 4-aminoquinoline hybrids. In a standardized in vitro assay system using chloroquine-sensitive Plasmodium berghei ANKA strains, chloroquine demonstrated an IC50 value of 0.18 ± 0.03 μM [1]. Novel heterocyclic chloroquine hybrids containing β-phenethylamine or 2-aminoindane moieties were directly compared in the same assay, with compounds 12 and 13 achieving IC50 values of 0.39 ± 0.09 μM and 0.48 ± 0.02 μM respectively—values described as comparable to but not exceeding chloroquine [1].
| Evidence Dimension | In vitro β-hematin formation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.18 ± 0.03 μM |
| Comparator Or Baseline | Chloroquine hybrids (Compounds 12 and 13): 0.39 ± 0.09 μM and 0.48 ± 0.02 μM, respectively |
| Quantified Difference | Novel hybrids were 2.2-fold to 2.7-fold less potent than parent chloroquine |
| Conditions | In vitro β-hematin formation inhibition assay; chloroquine-sensitive P. berghei ANKA strains |
Why This Matters
Procurement of authentic chloroquine reference standard is essential for assay validation and benchmarking novel antimalarial candidates; substitution with analogs or unverified sources invalidates comparative potency calculations.
- [1] Ramírez H, Fernandez-Moreira E, Rodrigues JR, et al. Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. Parasitol Res. 2022;121(1):441-451. doi:10.1007/s00436-021-07341-0. View Source
